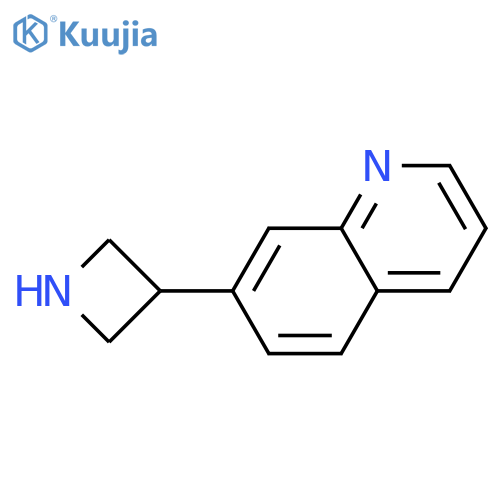Cas no 1260869-21-3 (7-(azetidin-3-yl)quinoline)

7-(azetidin-3-yl)quinoline structure
商品名:7-(azetidin-3-yl)quinoline
CAS番号:1260869-21-3
MF:C12H12N2
メガワット:184.237082481384
MDL:MFCD17480588
CID:5168034
PubChem ID:130160272
7-(azetidin-3-yl)quinoline 化学的及び物理的性質
名前と識別子
-
- 7-(azetidin-3-yl)quinoline
- 7-(3-Azetidinyl)quinoline
- starbld0029170
- SY267327
-
- MDL: MFCD17480588
- インチ: 1S/C12H12N2/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1/h1-6,11,13H,7-8H2
- InChIKey: IDRXUXAOIJTEHM-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2C=CC3=CC=CN=C3C=2)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 201
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 24.9
7-(azetidin-3-yl)quinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1859414-0.05g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1859414-5.0g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 5g |
$3977.0 | 2023-06-01 | ||
| Enamine | EN300-1859414-10g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 10g |
$5774.0 | 2023-09-18 | ||
| Enamine | EN300-1859414-5g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 5g |
$3894.0 | 2023-09-18 | ||
| eNovation Chemicals LLC | Y1189794-1g |
7-(3-Azetidinyl)quinoline |
1260869-21-3 | 95% | 1g |
$1045 | 2025-02-20 | |
| Enamine | EN300-1859414-10.0g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 10g |
$5897.0 | 2023-06-01 | ||
| Enamine | EN300-1859414-0.5g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 0.5g |
$1289.0 | 2023-09-18 | ||
| eNovation Chemicals LLC | Y1189794-1g |
7-(3-Azetidinyl)quinoline |
1260869-21-3 | 95% | 1g |
$1045 | 2025-02-19 | |
| Enamine | EN300-1859414-0.1g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1859414-0.25g |
7-(azetidin-3-yl)quinoline |
1260869-21-3 | 0.25g |
$1235.0 | 2023-09-18 |
7-(azetidin-3-yl)quinoline 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
1260869-21-3 (7-(azetidin-3-yl)quinoline) 関連製品
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
